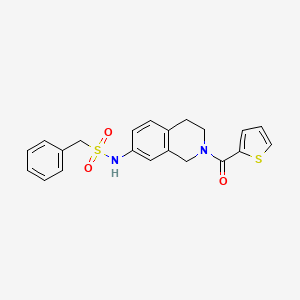

1-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c24-21(20-7-4-12-27-20)23-11-10-17-8-9-19(13-18(17)14-23)22-28(25,26)15-16-5-2-1-3-6-16/h1-9,12-13,22H,10-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKQBGSWXICMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene moiety linked to a tetrahydroisoquinoline core. The synthesis of similar thiophene derivatives has been explored extensively. For instance, thiophene-2-carbonyl derivatives have been synthesized through condensation reactions involving thiophene-2-carboxylic acids and amino acid salts .

Synthesis Overview:

- Starting Materials: Thiophene-2-carboxylic acid derivatives.

- Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-hydroxybenzotriazole).

- Method: Condensation reactions followed by purification.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For example, thiophene-linked compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 15.2 | Apoptosis |

| Study B | HeLa | 9.8 | Cell Cycle Arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiophene derivatives have demonstrated activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymatic pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds targeting specific enzymes involved in cancer metabolism or bacterial growth.

- Receptor Modulation : Interaction with cellular receptors that regulate apoptosis and proliferation.

- Oxidative Stress Induction : Generation of reactive oxygen species leading to cellular damage in pathogens or cancer cells.

Case Study 1: Anticancer Activity in MCF7 Cells

In a controlled laboratory setting, the compound was tested against MCF7 breast cancer cells. The results indicated that the compound effectively reduced cell viability at concentrations as low as 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of experiments evaluated the antimicrobial activity of the compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, indicating significant antibacterial activity. Further assays showed that the compound disrupts the bacterial cell membrane integrity.

Scientific Research Applications

The compound 1-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and material science, supported by relevant case studies and data.

Chemical Properties and Structure

The compound features a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a phenyl ring. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for pharmaceutical applications.

Molecular Formula

- C : 21

- H : 22

- N : 2

- O : 3

- S : 1

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study demonstrated that such compounds could inhibit the growth of breast cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. The incorporation of thiophene moieties into sulfonamides has been shown to enhance their antibacterial properties. For example, research indicates that certain thiophene-containing sulfonamides exhibit potent activity against Gram-positive and Gram-negative bacteria . This suggests that This compound may have similar potential.

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Compounds containing the methanesulfonamide group are known to act as inhibitors for various enzymes, including carbonic anhydrases and certain proteases. The structural features of this compound may allow it to interact effectively with active sites of target enzymes, leading to therapeutic effects in conditions like glaucoma or hypertension .

Organic Electronics

The unique electronic properties of thiophene derivatives make them attractive for use in organic electronics. Research has shown that incorporating thiophene into polymer matrices can enhance charge transport properties, making them suitable for applications in organic photovoltaics and field-effect transistors . The compound's structure suggests potential utility in developing new materials with improved performance characteristics.

Photovoltaic Applications

Studies have explored the use of thiophene-based compounds in photovoltaic cells due to their ability to absorb light and facilitate charge separation. The incorporation of such compounds into solar cell designs has led to increased efficiency rates compared to traditional materials .

Study on Anticancer Activity

A recent study published in a peer-reviewed journal focused on synthesizing novel thiophene-containing compounds and evaluating their anticancer properties. The results showed that specific derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as new therapeutic candidates .

Investigation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various sulfonamide derivatives against clinical isolates. Results indicated that compounds with thiophene substituents had significantly lower minimum inhibitory concentrations compared to their non-thiophene counterparts .

Q & A

Q. Optimization strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for acylation to enhance reactivity .

- Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions .

- Purity monitoring : Employ HPLC to track reaction progress and isolate intermediates with ≥95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the tetrahydroisoquinoline scaffold (e.g., aromatic protons at δ 6.8–7.5 ppm), thiophene carbonyl (C=O at ~170 ppm), and sulfonamide (-SO₂- signals at δ 3.1–3.3 ppm for CH₂) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) and fragmentation patterns .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Systematic substituent variation : Modify the phenyl, thiophene, or sulfonamide groups to evaluate electronic/steric effects on activity. For example:

- Replace the phenyl group with halogenated analogs to assess hydrophobicity .

- Substitute thiophene with furan to study heterocycle influence on target binding .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Advanced: What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

- Orthogonal validation : Confirm activity using independent assays (e.g., cell viability vs. target-specific enzymatic assays) .

- Assay condition standardization :

- Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Use isogenic cell lines to eliminate genetic variability .

- Solubility assessment : Measure compound solubility in assay buffers (via nephelometry) to rule out false negatives due to precipitation .

Advanced: What are key considerations in designing stability studies under physiological conditions?

Methodological Answer:

- Accelerated stability testing :

- Degradation analysis :

- Monitor hydrolytic degradation (e.g., sulfonamide cleavage) via LC-MS/MS .

- Track photostability under UV light (300–400 nm) to assess handling requirements .

- Metabolite identification : Use liver microsome assays to predict hepatic stability and identify major metabolites .

Advanced: How can computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into target protein active sites (e.g., COX-2 or kinase domains). Prioritize poses with lowest binding energy and validate via MD simulations .

- Pharmacophore modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Discovery Studio .

- ADMET prediction : Utilize SwissADME to estimate permeability (LogP), CYP450 inhibition, and bioavailability .

- Experimental validation : Cross-reference predictions with SPR (surface plasmon resonance) binding assays to measure KD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.